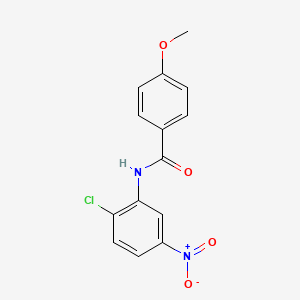

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide

Description

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is a substituted benzamide derivative characterized by a 4-methoxybenzoyl group attached to a 2-chloro-5-nitroaniline moiety. Its molecular formula is C₁₄H₁₀ClN₂O₄, with a molecular weight of 329.70 g/mol.

Properties

IUPAC Name |

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-8-10(17(19)20)4-7-12(13)15/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDDILQNCFBHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide typically involves the reaction of 2-chloro-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).

Reduction: Reducing agents (hydrogen gas, sodium dithionite), catalysts (palladium on carbon), solvents (ethanol, water).

Oxidation: Oxidizing agents (potassium permanganate), solvents (acetone, water).

Major Products Formed

Substitution: N-(2-substituted-5-nitrophenyl)-4-methoxybenzamide.

Reduction: N-(2-chloro-5-aminophenyl)-4-methoxybenzamide.

Oxidation: N-(2-chloro-5-nitrophenyl)-4-hydroxybenzamide.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development in cancer therapeutics. The compound's mechanism involves the interaction of its chloro and nitro groups with the active sites of target enzymes, potentially disrupting cellular processes such as DNA replication and protein synthesis .

Biochemical Assays

In biological research, this compound is utilized in biochemical assays to study enzyme inhibition and protein interactions. It serves as a valuable tool for understanding the molecular mechanisms underlying various diseases, particularly those related to enzyme dysfunction.

Biology

Enzyme Inhibition Studies

The compound is employed in studies aimed at elucidating the structure-activity relationships of enzyme inhibitors. For instance, it has been tested against various enzymes to determine its efficacy and specificity. This research is crucial for developing new inhibitors that could lead to novel therapeutic agents .

Materials Science

Organic Semiconductors

this compound is also explored for its potential applications in materials science, particularly in the development of organic semiconductors. Its unique electronic properties make it suitable for integration into organic electronic devices, which are pivotal in advancing technology in flexible electronics and photovoltaic cells.

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant inhibitory effects on cancer cell lines. The study reported an IC50 value indicating potent activity against specific cancer types, suggesting its viability as a lead compound for drug development.

Case Study 2: Enzyme Interaction Analysis

Another investigation focused on the interaction of this compound with key metabolic enzymes. The results demonstrated that this compound could effectively modulate enzyme activity, providing insights into its potential therapeutic applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide involves the inhibition of specific enzymes or proteins. The chloro and nitro groups on the phenyl ring interact with the active sites of target enzymes, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituent positions, functional groups, and molecular weight, leading to distinct properties:

Key Observations:

- Electron-withdrawing groups (e.g., NO₂, Cl) on the aniline ring enhance electrophilic reactivity, crucial for coupling reactions .

- Methoxy groups on the benzamide ring increase solubility in polar solvents but reduce metabolic stability .

- Acetylamino groups (e.g., ) introduce hydrogen-bonding sites, affecting solubility and target binding.

Spectroscopic and Functional Properties

- Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 and 25°C, attributed to the methoxy-methyl substitution pattern . The target compound lacks fluorescence data but may show quenching due to nitro groups.

- Stability: The phosphoramide bond in related conjugates (e.g., N-(6-aminohexyl)-4-methoxybenzamide) hydrolyzes rapidly at pH <5 , suggesting pH-sensitive stability for methoxybenzamides.

Biological Activity

N-(2-chloro-5-nitrophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological mechanisms, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group , a chloro group , and a methoxy group attached to a benzamide backbone. This unique structure contributes to its biological activity, particularly in enzyme inhibition and anticancer properties.

The biological activity of this compound primarily involves the inhibition of specific enzymes that play crucial roles in cellular processes. The compound's chloro and nitro groups interact with the active sites of target proteins, leading to:

- Inhibition of Cancer Cell Proliferation : The compound shows promise as an anticancer agent by inhibiting enzymes involved in cancer cell growth, potentially disrupting DNA replication and protein synthesis pathways.

- Enzyme Inhibition : It has been utilized in biochemical assays to study enzyme inhibition, highlighting its role in understanding protein interactions.

Biological Activity Overview

Case Studies and Experimental Data

- Antitumor Effects : In preclinical studies, compounds similar to this compound demonstrated significant antitumor effects. For example, derivatives were tested for their ability to inhibit RET kinase activity, which is implicated in various cancers .

- Toxicity Evaluation : The toxicity profile of related compounds has been assessed through IC50 values (the concentration required to inhibit 50% of the target activity). For instance, certain derivatives showed varied toxicity levels when tested on H9 and MT4 cells .

| Compound | IC50 (µM) | CC50 (µM) |

|---|---|---|

| 5c | 5.5 | >100 |

| 5e | 21.5 | 39 |

| 6a | 20 | >100 |

Mechanistic Insights

The compound's mechanism involves modulating the activity of nuclear receptors that regulate metabolic pathways. For instance, it influences the peroxisome proliferator-activated receptor (PPAR), which is crucial for fatty acid metabolism and glucose homeostasis . This interaction underscores its potential therapeutic applications beyond oncology.

Future Directions

Research continues to explore the full spectrum of biological activities associated with this compound:

- Further Synthesis and Derivative Testing : Ongoing studies aim to synthesize new derivatives with enhanced potency and reduced toxicity.

- Clinical Trials : Future clinical evaluations will be essential to confirm efficacy and safety profiles in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.